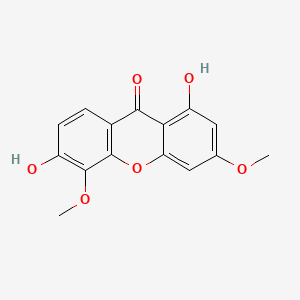

3,5-Dimethoxy-1,6-dihydroxyxanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dihydroxy-3,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-10(17)12-11(6-7)21-14-8(13(12)18)3-4-9(16)15(14)20-2/h3-6,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZMZDFCRUHZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961637 | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41357-83-9 | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41357-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxyxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041357839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies

Biological Distribution of 3,5-Dimethoxy-1,6-dihydroxyxanthone in Natural Sources

This compound has been identified in a range of biological entities, from higher plants to microorganisms. Its presence is particularly noted in specific families of the plant kingdom and has also been detected in fungi, lichens, and even marine-derived microorganisms.

This compound is recognized as a plant metabolite. nih.gov It is found in various plant families, with the Gentianaceae and Clusiaceae families being notable sources. ebi.ac.uknih.gov Within the Gentianaceae family, it has been reported in species such as Canscora alata and Schenkia spicata. nih.gov Plants of the Garcinia genus, belonging to the Clusiaceae family, are also known to be rich sources of xanthones. nih.gov A review of tetraoxygenated naturally occurring xanthones highlights their distribution across 12 families, 53 genera, and 182 species of higher plants. ebi.ac.uk

| Plant Species | Family |

| Canscora alata | Gentianaceae |

| Schenkia spicata | Gentianaceae |

| Hoppea dichotoma | Gentianaceae |

| Swertia franchetiana | Gentianaceae |

| Garcinia schomburgkiana | Clusiaceae |

Beyond the plant kingdom, this compound has also been identified as a metabolite in fungi and lichens. ebi.ac.uk Xanthones, as a class of compounds, are known secondary metabolites in these organisms. nih.gov Research into naturally occurring tetraoxygenated xanthones has described two such compounds as being of fungal and lichen origin. ebi.ac.uk

The search for novel bioactive compounds has led researchers to explore marine environments. While the direct isolation of this compound from marine microorganisms is not extensively documented in the provided results, the potential for these organisms to produce xanthone (B1684191) derivatives is an active area of research. nih.gov Natural products from marine sources are a significant focus for discovering new chemical entities. nih.gov

Contemporary Methodologies for Isolation and Purification from Complex Matrices

The extraction and purification of this compound from its natural sources require sophisticated techniques to handle the complexity of the biological matrices.

Modern extraction methods are employed to improve efficiency and yield. Ultrasonic-assisted extraction is one such technique that utilizes ultrasonic waves to facilitate the extraction process. researchgate.net This method can enhance the yield of extracted compounds and potentially reduce extraction time and temperature. researchgate.net

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the crude extract. High-speed countercurrent chromatography (HSCCC) has been successfully used for the one-step separation of various xanthones from plant extracts, such as from Swertia franchetiana. nih.gov This method is particularly powerful for separating isomers. nih.gov Other common chromatographic methods include column chromatography, vacuum liquid chromatography, and radial chromatography, which are often used in a stepwise manner to achieve high purity. nih.gov

Chromatographic Separation Strategies

Column Chromatography Techniques (e.g., Silica Gel, Polyamide)

Column chromatography is a fundamental purification technique used in the initial fractionation of crude plant extracts. The choice of stationary phase is critical for effective separation.

Silica Gel: This is the most common stationary phase used in column chromatography for the separation of xanthones. Separation is based on the principle of adsorption, where compounds are separated based on their polarity. Non-polar compounds elute first, followed by more polar compounds. The selection of a suitable solvent system (mobile phase), often a gradient of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is crucial for achieving good resolution.

Polyamide: Polyamide is another effective stationary phase for the separation of phenolic compounds like xanthones. The separation mechanism involves the formation of hydrogen bonds between the hydroxyl groups of the xanthones and the amide groups of the polyamide resin. This interaction allows for the selective retention and separation of phenolic compounds from other classes of metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools. mdpi.comnih.gov These techniques offer high resolution, speed, and sensitivity.

Preparative and Semi-Preparative HPLC: After initial fractionation by column chromatography, fractions enriched with the target xanthone are often subjected to semi-preparative or preparative HPLC for final isolation. nih.gov Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile.

UHPLC: UHPLC utilizes columns with smaller particle sizes (<2 µm), which results in significantly higher efficiency, resolution, and faster analysis times compared to conventional HPLC. While primarily an analytical tool, its principles are applied to optimize HPLC separations for purification.

| Technique | Principle | Application in Isolation |

| HPLC | High-pressure liquid chromatography for separating components of a mixture. | Final purification of fractions to yield high-purity compounds. nih.gov |

| UHPLC | Utilizes smaller particle size columns for higher resolution and speed. | Analytical-scale separation and method development for HPLC. |

| This table summarizes the application of HPLC and UHPLC in the isolation of natural products. |

Counter-Current and Centrifugal Partition Chromatography

Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) are advanced liquid-liquid partition chromatography techniques that eliminate the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample. nih.govbiopharminternational.comresearchgate.net

Principle: In CCC and CPC, separation occurs based on the differential partitioning of solutes between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase). researchgate.net The stationary liquid phase is retained in the column by a strong centrifugal force, while the mobile phase is pumped through it. biopharminternational.com This method is highly versatile due to the wide variety of biphasic solvent systems that can be employed. researchgate.net

Advantages: These techniques are particularly well-suited for the preparative-scale isolation of natural products from complex extracts, sometimes achieving one-step purification. mdpi.comnih.gov They offer high sample loading capacity and prevent sample degradation that can occur on solid supports.

Spectroscopic and Spectrometric Approaches for Structural Confirmation in Novel Isolates

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic and spectrometric methods is employed for this purpose. nih.govresearchgate.netiomcworld.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the complete structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular framework. iomcworld.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in MS/MS experiments can offer further structural clues. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing xanthones. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The characteristic absorption bands of the xanthone chromophore provide initial evidence for the compound class. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are all present in this compound. iomcworld.com

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Number, chemical shift, and coupling of protons. |

| ¹³C NMR | Number and chemical shift of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). iomcworld.com |

| Mass Spectrometry (MS) | Molecular weight and elemental formula. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions and chromophore system. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups. iomcworld.com |

| This table outlines the key spectroscopic and spectrometric techniques used for the structural confirmation of isolated natural products. |

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Antioxidant and Radical Scavenging Mechanisms

Detailed studies elucidating the specific antioxidant and radical scavenging mechanisms of 3,5-Dimethoxy-1,6-dihydroxyxanthone are not available in the current body of scientific literature.

In Vitro Assays and Cellular Models for Oxidative Stress Modulation

No specific data from in vitro assays (such as DPPH, ORAC, or cellular antioxidant assays) for this compound have been published.

Elucidation of Molecular Pathways (e.g., Nrf2/HO-1 Pathway Activation)

There is no current research demonstrating that this compound activates the Nrf2/HO-1 pathway or other specific molecular pathways related to oxidative stress.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Specific studies measuring the direct scavenging activity of this compound against reactive oxygen species (ROS) and reactive nitrogen species (RNS) have not been reported.

Anti-inflammatory Action and Immunomodulatory Pathways

The precise anti-inflammatory and immunomodulatory mechanisms of this compound have not been investigated in pre-clinical models.

Inhibition of Pro-inflammatory Mediator Production (e.g., NO, PGE2, TNF-α, IL-1β, IL-6)

There is no available data confirming the inhibitory effects of this compound on the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), or interleukin-6 (IL-6).

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The modulatory effect of this compound on critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), has not been documented.

Effects on Immune Cell Activation and Degranulation (e.g., Mast Cells, Neutrophils)

Currently, there is a lack of specific studies investigating the direct effects of this compound on the activation and degranulation of immune cells such as mast cells and neutrophils. Research on other xanthone (B1684191) derivatives has shown some anti-inflammatory activities, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Inhibition of Pro-inflammatory Enzymes (e.g., COX-2)

Direct evidence of the inhibitory effects of this compound on pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) is not available in the reviewed literature. While some xanthones have been explored for their anti-inflammatory potential, specific assays to determine the COX-2 inhibitory activity of this particular compound have not been reported.

Antimicrobial Efficacy and Mechanisms of Action

Comprehensive studies detailing the antimicrobial efficacy and mechanisms of action of this compound are limited. The following subsections represent common areas of investigation for antimicrobial compounds.

Antibacterial Activity (e.g., against Gram-positive bacteria)

While some xanthone derivatives have demonstrated activity against Gram-positive bacteria, specific data on the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against various Gram-positive bacterial strains are not documented in the available research.

Antifungal Activity (e.g., against dermatophytes, Candida albicans)

There is a lack of specific research on the antifungal properties of this compound against dermatophytes and Candida albicans. Although other structurally different compounds have been investigated for their activity against these fungal pathogens, the specific efficacy of this xanthone remains to be determined.

Antiviral and Anti-parasitic Potentials

The potential antiviral and anti-parasitic activities of this compound have not been a focus of published research. While some synthetic hydroxy-xanthones have been assessed for antiviral activity against human coronavirus OC43, these studies did not include the specific compound . nih.gov

Inhibition of Bacterial Efflux Pumps and Resistance Reversal Mechanisms

There is no available data to suggest that this compound has been investigated for its ability to inhibit bacterial efflux pumps or to reverse antimicrobial resistance. This is a significant area of research for combating multidrug-resistant bacteria, and the potential role of this specific xanthone in this context is unknown.

Anticancer Potentials and Molecular Mechanisms

There is no specific information available from preclinical models detailing the anticancer potential or the underlying molecular mechanisms of this compound.

No studies have been published that specifically investigate the ability of this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cell lines. The molecular pathways, including potential effects on caspases, Bcl-2 family proteins, or cell cycle regulatory proteins like cyclins and cyclin-dependent kinases, have not been elucidated for this compound.

Scientific literature lacks data on the specific effects of this compound on the modulation of cancer cell proliferation. Consequently, there are no available findings or data tables detailing its inhibitory concentrations (IC50) or its impact on proliferative signaling pathways in any cancer cell lines.

There is no research documenting the anti-angiogenic (inhibition of new blood vessel formation) or anti-metastatic (inhibition of cancer spread) properties of this compound in preclinical models. Studies examining its influence on key factors involved in these processes, such as Vascular Endothelial Growth Factor (VEGF) or matrix metalloproteinases, have not been reported.

The potential for this compound to act as an epigenetic modulator in cancer has not been explored. There is no available research on its ability to influence DNA methylation, histone modifications, or the expression of non-coding RNAs in cancer cells.

No preclinical studies have been conducted to determine whether this compound can reverse multi-drug resistance (MDR) in cancer cells. Its potential to inhibit the function of drug efflux pumps, such as P-glycoprotein, remains uninvestigated.

Enzyme and Receptor Modulation

Specific interactions between this compound and particular enzymes or cellular receptors have not been characterized. The broader class of xanthones is known to interact with various biological targets, but the specific molecular binding partners and inhibitory or modulatory activities of this compound are currently unknown. nih.gov

Inhibition of Glycosidases (e.g., α-amylase, α-glucosidase)

In the context of managing metabolic disorders, the inhibition of glycosidases such as α-amylase and α-glucosidase is a key therapeutic strategy. nih.govnih.gov These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibiting their function can help regulate postprandial hyperglycemia. nih.gov

Despite the interest in xanthone derivatives as potential enzyme inhibitors, dedicated studies investigating the specific inhibitory effects of this compound against α-amylase and α-glucosidase have not been identified in the reviewed scientific literature. Consequently, there are no available data, such as IC50 values or kinetic analyses, to report for this particular compound.

Table 1: Glycosidase Inhibition Data for this compound

| Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|

| α-Amylase | Data not available | Data not available |

| α-Glucosidase | Data not available | Data not available |

No published data is currently available for the glycosidase inhibitory activity of this compound.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are pivotal in the management of neurodegenerative conditions like Alzheimer's disease, primarily by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov While the xanthone scaffold has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, specific research detailing the inhibitory activity of this compound is currently unavailable. nih.govnih.gov Therefore, its potential mechanism and efficacy as a cholinesterase inhibitor remain uncharacterized.

Table 2: Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 Value |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

| Butyrylcholinesterase (BChE) | Data not available |

No published data is currently available for the cholinesterase inhibitory activity of this compound.

Tyrosine Kinase Inhibition (e.g., EGFR-tyrosine kinase)

Tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), are critical targets in oncology as their dysregulation can lead to uncontrolled cell proliferation and tumor growth. plos.orgnih.gov The inhibition of EGFR-tyrosine kinase is a validated strategy in cancer therapy. nih.gov However, a review of current research reveals no specific studies focused on the inhibitory effects of this compound on EGFR-tyrosine kinase or other related tyrosine kinases. Its activity profile in this area is yet to be determined.

Hyaluronidase Inhibition

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. mrs-j.org Their inhibition is relevant in various pathological processes, including inflammation and tumor progression. nih.gov There is currently no available scientific literature or published data concerning the in-vitro or in-vivo evaluation of this compound as a hyaluronidase inhibitor.

P-glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cells. nih.gov Modulation of P-gp activity is a significant area of research to overcome MDR. While xanthones as a class have been investigated for their potential to modulate P-gp, specific studies on the interaction of this compound with P-gp, including its potential inhibitory or inductive effects, are absent from the current body of scientific literature. nih.gov

Neuroprotective Activities and Mechanisms

Research into the neuroprotective potential of various natural and synthetic compounds is crucial for developing treatments for neurodegenerative diseases. These activities can involve various mechanisms, such as antioxidant effects, anti-inflammatory actions, and modulation of specific signaling pathways. At present, there are no published pre-clinical studies or mechanistic investigations specifically examining the neuroprotective activities of this compound.

Other Investigated Biological Activities (e.g., anti-diabetic, antiplatelet, hepatoprotective)

Beyond the specific mechanisms detailed above, many xanthone derivatives have been screened for a wide range of other biological activities.

Anti-diabetic Activity: While some xanthones have been investigated for their anti-diabetic effects through various mechanisms beyond glycosidase inhibition, no such studies have been reported for this compound. nih.govresearchgate.net

Antiplatelet Activity: The potential for compounds to inhibit platelet aggregation is important for the prevention of thrombosis. nih.gov There is no available research data on the antiplatelet effects of this compound.

Hepatoprotective Activity: Protecting the liver from damage induced by toxins or disease is a significant therapeutic goal. nih.gov A review of the literature indicates that the hepatoprotective potential of this compound has not yet been evaluated in pre-clinical models.

Structure Activity Relationship Sar and Computational Studies

Correlation of Structural Features with Biological Activities

The diverse biological effects of xanthones are highly dependent on the substitution patterns on their tricyclic core. nih.gov SAR analyses have identified key positions on the xanthone (B1684191) nucleus, such as C-1, C-3, C-6, and C-8, that significantly influence bioactivity. nih.govmdpi.com

The oxygenation pattern, specifically the placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, is a critical determinant of a xanthone's biological potential. nih.gov Simple oxygenated xanthones are noted for their antioxidant, hepatoprotective, and anti-inflammatory properties. nih.gov

| Substitution Pattern | Observed Effect on Bioactivity | Reference Compound(s) |

|---|---|---|

| Increased number of -OH groups | Generally enhances antioxidant and cardiovascular protective activity. | General Hydroxyxanthones |

| -OH group at C-1 | Forms intramolecular hydrogen bond, affecting molecular conformation and electron density. | 1-Hydroxyxanthone |

| -OH group at C-3 | Associated with higher cardiovascular protective activity. | General Hydroxyxanthones |

| Methoxy (-OCH₃) groups | Increases lipophilicity, potentially improving cell membrane permeability, but may decrease antioxidant capacity compared to corresponding -OH groups. | General Methoxyxanthones |

| Combined dihydroxy-dimethoxy pattern | Can confer potent anti-inflammatory activity (e.g., 1,7-dihydroxy-3,4-dimethoxyxanthone). | 1,7-dihydroxy-3,4-dimethoxyxanthone |

Prenylation, the attachment of a five-carbon isoprenyl group or a related larger polyprenyl group, is one of the most significant modifications affecting the bioactivity of xanthones. nih.gov These lipophilic side chains can dramatically influence physicochemical properties and enhance interactions with biological membranes and proteins. nih.govnih.gov The introduction of a prenyl group to a simple hydroxyxanthone has been shown to significantly increase its anticancer activity. mdpi.com

Prenylated xanthones are the largest group of naturally occurring xanthones and are recognized for their antiproliferative and anti-inflammatory effects. researchgate.netnih.gov The position of the prenyl group is crucial; for example, prenylation at C-8 has been linked to the anticancer properties of certain xanthones. mdpi.com While 3,5-Dimethoxy-1,6-dihydroxyxanthone is not naturally prenylated, its scaffold represents a viable starting point for synthetic modification. Introducing prenyl or other alkyl groups could be a strategy to enhance its lipophilicity and potentially boost its bioactivity, for instance, by improving its ability to inhibit cancer cell growth. nih.gov

Furan and pyran rings fused to the xanthone scaffold are typically formed by the cyclization of a prenyl substituent with an adjacent hydroxyl group. nih.gov These modifications create more rigid, complex heterocyclic systems known as furanoxanthones and pyranoxanthones. This structural rigidification can lead to more specific interactions with biological targets, often resulting in potent bioactivity. nih.gov

The introduction of halogens (e.g., chlorine, bromine) or other electron-withdrawing groups onto the xanthone nucleus is a synthetic strategy used to modulate biological activity. Halogenation can alter a molecule's electronic properties, lipophilicity, and metabolic stability. Studies have shown that adding chloro or bromo substituents to a dihydroxyxanthone scaffold can enhance its anticancer activities. pandawainstitute.com

For example, quantitative structure-activity relationship (QSAR) analysis has revealed that adding a chloro substituent to a hydroxyxanthone skeleton could increase its predicted antimalarial activity. researchgate.net The aromatic rings of this compound are potential sites for halogenation, which could serve as a synthetic route to derivatives with improved pharmacological profiles.

Glycosylation, the attachment of a sugar moiety to the xanthone core, primarily affects the compound's solubility and pharmacokinetic properties. nih.gov This modification typically results in xanthone O-glucosides or C-glucosides. By increasing water solubility, glycosylation can improve a compound's bioavailability. nih.gov

Beyond improving physical properties, glycosylation can also modulate biological activity. nih.gov In some cases, glycosylated xanthones have shown higher antioxidant activity compared to their non-glycosylated parent compounds (aglycones). nih.gov For instance, a study on xanthones from Swertia mussotii found that the glycosylated derivatives possessed moderate antioxidant activity. nih.gov The hydroxyl groups at C-1 and C-6 of this compound are suitable sites for the attachment of glycosyl groups, which could enhance its solubility and potentially alter its biological activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of compounds with their biological activity. frontiersin.org By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the molecular properties that are crucial for a specific biological effect. nih.gov

Several QSAR studies have been conducted on xanthone derivatives to understand their anticancer, antimicrobial, and enzyme inhibitory activities. nih.govmdpi.com These models typically rely on a range of molecular descriptors, which are numerical values that characterize the steric, electronic, and lipophilic properties of the molecules.

A QSAR model developed for hydroxyxanthone derivatives as anticancer agents identified several key descriptors that significantly influence activity. These included atomic charges on specific carbon atoms, the highest occupied molecular orbital (HOMO) energy, molecular surface area, and volume. pandawainstitute.com Another study targeting DNA topoisomerase IIα found that dielectric energy, the number of hydroxyl groups, LogP (a measure of lipophilicity), and solvent-accessible surface area were significantly correlated with anticancer activity. nih.gov The established regression model showed a high prediction accuracy of 82%. nih.gov

Such validated QSAR models could be applied to predict the potential biological activities of this compound. Furthermore, these computational tools can guide the rational design of new derivatives based on its scaffold, optimizing for specific descriptors to enhance potency against therapeutic targets.

| QSAR Study Focus | Key Molecular Descriptors Identified | Model Significance (Example) |

|---|---|---|

| Anticancer Activity (Hydroxyxanthones) | Atomic charges (C1, C3, C4a, C7), HOMO, Surface Area, Molecular Volume | Identifies electronic and steric properties as crucial for activity. |

| Anticancer Activity (Topoisomerase IIα Inhibition) | Dielectric Energy, Hydroxyl Group Count, LogP, Solvent-Accessible Surface Area | r² = 0.84 (high correlation between structure and activity) |

| Xanthine Oxidase Inhibition | Steric, Electrostatic, and Hydrophobic fields (from CoMFA/CoMSIA models) | q² = 0.613 (good predictive ability) |

| Antimalarial Activity | Atomic charges on specific oxygen and carbon atoms | Model used to design novel halogen-substituted derivatives with predicted high activity. |

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry and molecular docking are powerful in silico tools that provide valuable insights into the interactions between small molecules, such as this compound, and their biological targets at a molecular level. These methods are instrumental in predicting the binding affinity, orientation, and specific interactions of a ligand within the active site of a protein, thereby elucidating its potential mechanism of action and guiding further drug development efforts. While specific molecular docking studies on this compound are not extensively available in the current body of scientific literature, the broader class of xanthone derivatives has been the subject of numerous computational investigations against various therapeutic targets.

The general approach in these studies involves the use of computational software to predict the most stable binding conformation of a ligand to a specific protein target. This process takes into account various factors, including the three-dimensional structures of both the ligand and the protein, and calculates a binding energy or docking score, which is an estimate of the binding affinity. A more negative binding energy typically indicates a more favorable and stable interaction.

For xanthone derivatives, these computational approaches have been employed to explore their potential as anticancer agents. For instance, quantitative structure-activity relationship (QSAR) models have been developed for xanthone derivatives to predict their anticancer activities. These models often identify key molecular descriptors, such as dielectric energy, the number of hydroxyl groups, and solvent-accessible surface area, that are significantly correlated with their biological activity nih.gov.

Molecular docking studies on xanthone derivatives have been performed to understand their interactions with various cancer-related protein targets. One such target is DNA topoisomerase IIα, an enzyme crucial for DNA replication and a common target for anticancer drugs nih.gov. In silico screening and docking studies have helped to identify xanthone derivatives that could potentially bind to and inhibit this enzyme nih.gov.

While awaiting direct computational studies on this compound, research on structurally related xanthones can offer predictive insights. For example, a study on 1,7-dihydroxy-3,4-dimethoxyxanthone demonstrated its direct binding to Toll-like receptor 4 (TLR4), a key protein in inflammatory signaling pathways nih.gov. Molecular docking simulations in that study revealed specific interactions within the binding site of TLR4 nih.gov.

The insights gained from such computational studies on related xanthones can help hypothesize the potential targets and binding interactions of this compound. The presence of methoxy and hydroxy groups on its structure suggests its potential to form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of various enzymes and receptors.

Table 1: Representative Molecular Docking Data for a Structurally Related Xanthone Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | Toll-like receptor 4 (TLR4) | Not explicitly stated | Smooth region adjacent to the contact interface with MD-2 | nih.gov |

Note: This table presents data for a structurally similar compound to illustrate the type of information generated from molecular docking studies, due to the lack of specific data for this compound.

Future computational studies focusing specifically on this compound are necessary to accurately predict its ligand-target interactions and to elucidate its pharmacological potential. Such studies would involve docking this specific xanthone against a panel of biologically relevant protein targets to identify those with the highest binding affinities. Subsequent molecular dynamics simulations could then be employed to validate the stability of the predicted ligand-protein complexes and to provide a more detailed understanding of the dynamic nature of these interactions over time.

Biosynthetic Pathways and Biotechnological Approaches for 3,5 Dimethoxy 1,6 Dihydroxyxanthone

The production of 3,5-Dimethoxy-1,6-dihydroxyxanthone, a tetraoxygenated xanthone (B1684191) found in plants like Canscora alata and Schenkia spicata, is a complex biological process. nih.govebi.ac.uk Understanding its formation through natural biosynthetic pathways is crucial for developing biotechnological methods for its sustainable production. The biosynthesis of the core xanthone structure is a well-studied process involving precursors from primary metabolism and a series of enzymatic modifications. frontiersin.orgnih.gov

Advanced Analytical and Methodological Approaches in Chemical and Biological Research

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is the cornerstone of chemical structure elucidation. For a molecule like 3,5-Dimethoxy-1,6-dihydroxyxanthone, a combination of mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy provides an unambiguous structural assignment and offers insights into its electronic properties and potential interactions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of an elemental composition, distinguishing between compounds that may have the same nominal mass.

For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₅H₁₂O₆. The experimentally determined exact mass is compared against the theoretically calculated mass, with a match providing strong evidence for the proposed structure. nih.gov This technique is foundational, setting the stage for more detailed structural analysis by other spectroscopic methods.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | nih.gov |

| Calculated Exact Mass | 288.06338810 Da | nih.gov |

| Monoisotopic Mass | 288.06339 Da | ebi.ac.uk |

This interactive table provides key mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds. nih.gov It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For complex structures like xanthones, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. nih.govresearchgate.net

1D NMR: ¹H (proton) NMR spectra reveal the number of different types of protons, their chemical environments (via chemical shift), their proximity to other protons (via spin-spin coupling), and their relative numbers (via integration). ¹³C NMR spectra provide information on the number and electronic environment of carbon atoms, identifying carbons in different functional groups (e.g., carbonyl, aromatic, methoxy).

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments are crucial for assigning the specific positions of the hydroxyl and methoxy (B1213986) groups on the xanthone (B1684191) scaffold. redalyc.org

While specific, complete NMR data sets for this compound are not widely published, the expected chemical shifts can be predicted based on established data for xanthone derivatives. researchgate.net

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from Protons) |

| 1-OH | ~12-13 (chelated) | - | C-1, C-2, C-9a |

| H-2 | ~6.3-6.5 | ~90-95 | C-1, C-3, C-4, C-9a |

| 3-OCH₃ | ~3.8-4.0 | ~55-57 | C-3 |

| H-4 | ~6.3-6.5 | ~95-100 | C-2, C-3, C-4a, C-9a |

| 5-OCH₃ | ~3.9-4.1 | ~56-58 | C-5 |

| 6-OH | ~9-11 | - | C-5, C-6, C-7, C-5a |

| H-7 | ~6.7-6.9 | ~105-110 | C-5, C-6, C-8, C-8a |

| H-8 | ~7.2-7.4 | ~110-115 | C-6, C-7, C-8a, C-9 |

| C-9 (C=O) | - | ~180-185 | - |

This interactive table presents predicted NMR data for this compound, illustrating the type of information gained from these experiments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information by probing molecular vibrations and electronic transitions, respectively.

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), aromatic ring (C=C), and ether (C-O-C) groups. The position of the carbonyl stretch can indicate whether it is chelated by a proximate hydroxyl group, as is the case with the 1-OH group in this molecule. researchgate.net

UV-Vis Spectroscopy: This method provides information about the conjugated π-electron system of the molecule. Xanthones exhibit characteristic UV absorption bands that are sensitive to the substitution pattern on the aromatic rings. researchgate.net UV-Vis spectroscopy can also be used to study interactions with biological targets, such as heme, where changes in the absorption spectrum upon binding can indicate complex formation. researchgate.net

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=O Stretch (carbonyl, chelated) | 1630 - 1660 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ether & phenol) | 1000 - 1300 |

This interactive table summarizes the expected characteristic infrared absorption bands for the functional groups in this compound.

Metabolomics and Proteomics for Systems-Level Biological Response Analysis

To understand the biological effects of this compound beyond single-target interactions, systems-level approaches like metabolomics and proteomics are employed.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. The fact that this compound is a plant metabolite is itself a finding from metabolomic analysis of its source species. ebi.ac.uk In a research context, cells or organisms could be treated with the compound, and subsequent changes in their metabolic profiles would be analyzed using techniques like LC-MS or NMR. This can reveal which metabolic pathways are perturbed by the compound, offering clues to its mechanism of action.

Proteomics: This is the large-scale analysis of the entire set of proteins expressed by a genome. A powerful technique in this area is Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this method, two cell populations are grown in media containing either normal or heavy isotope-labeled amino acids. One population is treated with the compound of interest, and the other serves as a control. The cell lysates are then combined, and proteins are identified and quantified by mass spectrometry. This allows for the precise measurement of changes in protein expression in response to the compound.

While no specific proteomics studies on this compound were found, research on the related xanthone derivative 5,6-dimethylxanthenone 4-acetic acid (DMXAA) in lung cancer cells illustrates the power of this approach. dovepress.com The study identified hundreds of proteins whose expression was altered, implicating pathways involved in cell proliferation, redox homeostasis, metabolism, and programmed cell death. dovepress.com A similar approach for this compound could provide a global view of its cellular targets and effects.

Imaging Techniques for Cellular Localization and Action of the Compound

Visualizing where a compound localizes within a cell is crucial for understanding its function. If a compound targets mitochondria, for example, it should be observable accumulating in those organelles. Fluorescence microscopy is a primary tool for this purpose.

For a compound like this compound, which may possess some intrinsic fluorescence due to its extended aromatic system, its natural emission could potentially be used for imaging. However, it is more common to attach a fluorescent tag (a fluorophore) to the molecule, a process known as fluorescent labeling. This allows for highly sensitive tracking of the compound's uptake, distribution, and co-localization with specific cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum) that are simultaneously stained with organelle-specific dyes. This approach provides direct visual evidence of the compound's site of action.

Gene Expression Profiling (e.g., Microarray, RNA-Seq) in Response to Treatment

To understand how this compound affects cellular processes at the genetic level, gene expression profiling techniques are used. These methods measure the activity of thousands of genes at once, providing a snapshot of cellular function.

Microarray: This technology uses a hybridization-based approach where fluorescently labeled cDNA (derived from cellular mRNA) is applied to a chip containing thousands of known gene probes. The intensity of the fluorescence at each probe indicates the expression level of that specific gene. nih.gov

RNA-Seq (RNA Sequencing): This is a more recent, next-generation sequencing-based method. It involves sequencing the entire transcriptome (all RNA molecules in a cell), providing a more comprehensive and quantitative measure of gene expression. RNA-seq has a wider dynamic range than microarrays and can identify novel transcripts and splice variants. nih.gov

By treating cells with this compound and comparing their gene expression profiles to untreated cells, researchers can identify which genes are up- or down-regulated. Subsequent bioinformatic analysis, such as Gene Set Enrichment Analysis (GSEA), can then reveal which biological pathways and functions are significantly impacted by the compound, offering deep mechanistic insights. nih.gov

| Technique | Principle | Advantages | Disadvantages |

| Microarray | Hybridization of labeled cDNA to predefined probes on a solid surface. | Lower cost, well-established analysis pipelines. | Limited dynamic range, high background noise, requires prior gene knowledge. nih.gov |

| RNA-Seq | Direct sequencing of cDNA fragments (read counting). | High dynamic range, low background, detects novel transcripts and splice variants. nih.gov | Higher cost, more complex data analysis. |

This interactive table compares the two main technologies used for gene expression profiling.

X-ray Diffraction and Crystallography for Polymorphism and Complex Structure Determination of this compound

X-ray diffraction and crystallography are powerful analytical techniques for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This methodology is paramount in the field of chemical and biological research for elucidating the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which collectively govern the physical and biological properties of a compound. For complex organic molecules such as xanthone derivatives, these techniques are instrumental in confirming stereochemistry, identifying polymorphic forms, and understanding host-guest interactions in complex structures.

As of the current literature review, specific experimental X-ray diffraction and crystallographic data for this compound has not been reported in publicly accessible databases. Structural elucidation and characterization of this specific xanthone derivative in the literature have primarily relied on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, alongside its identification in plant species like Canscora alata and Schenkia spicata. researchgate.net

While experimental crystallographic data for this compound is not available, the fundamental principles of the technique would be applied to determine its solid-state structure. A typical single-crystal X-ray diffraction experiment would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the crystal structure is solved and refined.

The data obtained from such an analysis would be crucial for:

Absolute Structure Confirmation: Providing definitive proof of the connectivity and arrangement of atoms in the this compound molecule.

Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs). Polymorphism is critical in the pharmaceutical and materials sciences as different polymorphs of the same compound can exhibit different solubilities, stabilities, and bioavailabilities.

Analysis of Intermolecular Interactions: Detailing the hydrogen bonding network and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice. The hydroxyl and carbonyl groups of this compound are expected to be key players in forming such interactions.

In the absence of experimental data, computational methods are often employed to predict the structural and physicochemical properties of a compound. The following table summarizes some of the computed properties for this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| Exact Mass | 288.06338810 Da |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 85.2 Ų |

| This data is computationally generated and sourced from PubChem. |

Should experimental crystallographic studies on this compound be undertaken in the future, the resulting data would provide invaluable insights into its solid-state chemistry and further inform its potential applications.

Q & A

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of 3,5-Dimethoxy-1,6-dihydroxyxanthone, and how are they determined experimentally?

- Answer : The compound is a xanthone derivative substituted with methoxy groups at positions 3 and 5 and hydroxy groups at positions 1 and 6 . These substituents influence solubility (e.g., partial solubility in DMF and DMSO but insolubility in ethanol and PBS ) and stability (storage at -20°C recommended ). Structural determination involves nuclear magnetic resonance (NMR) spectroscopy for substituent positions and mass spectrometry (MS) for molecular weight confirmation .

Q. What are the established methods for synthesizing and purifying this compound, and what are common pitfalls?

- Answer : Synthesis typically involves oxidation of dihydropyranoxanthone precursors using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under reflux conditions . Purification employs preparative thin-layer chromatography (TLC) or crystallization . Pitfalls include incomplete oxidation leading to byproducts and contamination during crystallization. Rigorous purity validation (e.g., HPLC ≥98% purity ) is critical.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, complemented by NMR for structural integrity . Discrepancies in melting points or solubility profiles (e.g., insolubility in PBS ) may indicate impurities. Cross-referencing spectral data with literature (e.g., PubChem Compound ID 5316837 ) ensures accuracy.

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the metabolic pathways of this compound in vitro and in vivo?

- Answer : Use liver microsomes or hepatocyte cultures to assess Phase I/II metabolism. High-resolution MS (HR-MS) tracks metabolite formation, while cytochrome P450 inhibition assays identify enzyme interactions . In vivo studies require pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS), considering the compound’s solubility limitations .

Q. How can contradictory data regarding the biological activity of this compound be systematically analyzed?

- Answer : Apply systematic review methodologies (e.g., Cochrane criteria ) to evaluate variables like assay conditions (e.g., solvent effects from DMF ), cell line specificity, and compound purity. Meta-analyses should account for batch-to-batch variability, emphasizing studies with rigorous QC (e.g., NMR/HPLC validation ).

Q. What advanced spectroscopic techniques are critical for elucidating the structure-activity relationships of xanthone derivatives?

- Answer : 2D NMR techniques (HMBC, HSQC) resolve coupling between methoxy/hydroxy groups and the xanthone core . X-ray crystallography confirms absolute configuration, while density functional theory (DFT) simulations predict electronic effects of substituents on bioactivity .

Q. What in silico approaches predict the pharmacokinetic properties of this compound, and how are these models validated?

- Answer : Tools like SwissADME predict logP (lipophilicity) and aqueous solubility based on SMILES notation (e.g., COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O ). Experimental validation involves comparing predicted solubility with empirical data (e.g., 2 mg/mL in DMSO ).

Q. How should researchers design experiments to assess target interactions, such as enzyme or receptor binding?

- Answer : Surface plasmon resonance (SPR) quantifies binding affinity for receptors like muscarinic M1 (referencing analogs with receptor-modulating activity ). Enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research ) require optimizing substrate concentrations and controls for non-specific binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.